2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid
CAS No.:
Cat. No.: VC18151070
Molecular Formula: C24H20FNO4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20FNO4 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(4-fluorophenyl)acetic acid |
| Standard InChI | InChI=1S/C24H20FNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
| Standard InChI Key | IXXQKFOAMLYECE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(C1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid is a complex organic molecule that incorporates several functional groups, including a fluorenyl group, a methylamino group, and a fluorophenyl group. This compound is not directly mentioned in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: The formula for this compound can be deduced by combining the fluorenyl group, methylamino group, and fluorophenyl group with acetic acid. It would likely be C₂₆H₂₂FNO₄.
-
Molecular Weight: Based on the formula, the molecular weight would be approximately 433 g/mol.
Synthesis
The synthesis of this compound would involve several steps, including the protection of the amino group with a fluorenyl group (Fmoc protection), followed by the introduction of the fluorophenyl group, possibly through a Friedel-Crafts acylation or a similar method.
Biological Activity
Compounds with fluorophenyl groups often exhibit biological activity due to their ability to interact with enzymes or receptors. The presence of the Fmoc group suggests potential use in peptide synthesis or as a precursor for further modification.
Chemical Reactions
The compound could undergo various chemical reactions, such as deprotection of the Fmoc group under basic conditions, or further functionalization of the fluorophenyl ring.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid | C₁₉H₁₉NO₄ | 325.4 | 140 |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate | C₁₈H₁₉NO₅ | 329.3 | Not specified |
| Hypothetical Compound: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)acetic acid | C₂₆H₂₂FNO₄ | Approximately 433 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume